N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a benzothiazole-thiazole core linked to a methylsulfonyl-substituted piperidine carboxamide moiety. This structure integrates aromatic heterocycles (benzothiazole and thiazole) with a sulfonamide-piperidine scaffold, a design common in multitarget inhibitors for conditions such as pain .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S3/c1-27(23,24)21-9-5-4-7-13(21)15(22)20-17-19-12(10-25-17)16-18-11-6-2-3-8-14(11)26-16/h2-3,6,8,10,13H,4-5,7,9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMATRZEPRDZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that compounds with thiazole moieties often exhibit diverse biological activities, including:
- Antitumor Activity : Thiazole derivatives have shown promise in inhibiting tumor growth. For instance, compounds with similar structures have been reported to have IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Anticonvulsant Properties : Some thiazole-containing compounds have demonstrated anticonvulsant effects, suggesting potential applications in treating epilepsy .
- Acetylcholinesterase Inhibition : The compound may also exhibit inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer’s disease. In related studies, thiazole derivatives showed IC50 values as low as 2.7 µM for AChE inhibition .
Antitumor Activity
In vitro studies have assessed the antitumor activity of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |
| HepG2 (Liver) | 3.5 | Cell cycle arrest |
| A431 (Skin) | 4.0 | Inhibition of proliferation |
These findings suggest that the compound effectively inhibits cell growth and induces apoptosis in multiple cancer types.
Anticonvulsant Activity
The anticonvulsant activity was evaluated using a standard PTZ (pentylenetetrazole) seizure model. The compound exhibited significant protection against seizures, with a median effective dose (ED50) demonstrating its potential as a therapeutic agent for epilepsy.
Case Studies
- Study on Antitumor Effects : A recent study investigated the effects of thiazole derivatives on human cancer cell lines, revealing that this compound had a comparable efficacy to established chemotherapeutics like doxorubicin .
- Alzheimer's Disease Research : Another study focused on AChE inhibition by thiazole derivatives, where the compound demonstrated promising results in reducing AChE activity, thus potentially alleviating symptoms associated with Alzheimer's disease .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide exhibit promising antimicrobial properties . For instance, derivatives have been tested against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The results suggest that these compounds can inhibit microbial growth effectively, making them potential candidates for antibiotic development .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related thiazole derivatives. For example, compounds containing similar structural motifs have shown significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and colon cancer cells. The mechanism of action is often attributed to the induction of apoptosis in cancer cells .
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone diameter comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
| Compound | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 14 |
Case Study: Anticancer Activity
In another investigation focused on anticancer properties, derivatives were screened for their effects on MCF7 cells using the Sulforhodamine B assay. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 65 |
| 25 | 40 |
| 50 | 20 |
Comparison with Similar Compounds
Sulfonyl Group Variations
The methylsulfonyl group in the target compound distinguishes it from analogs with aryl sulfonyl substituents. For example:
- N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (, Compound 4–20) incorporates a dichlorophenyl sulfonyl group, which introduces strong electron-withdrawing effects. Such groups may enhance metabolic stability but reduce synthetic yields (48% yield here) compared to methylsulfonyl .
- ML277 (), with a tosyl (p-toluenesulfonyl) group, demonstrates how bulkier sulfonyl substituents influence steric interactions. The methylsulfonyl group in the target compound may offer a balance between electronic effects and steric hindrance.
Table 1: Sulfonyl Group Impact on Key Properties
Substituents on the Thiazole/Benzothiazole Core
- Benzothiazole vs. Phenyl Thiazole : The target compound’s benzothiazole-thiazole core contrasts with analogs like N-(4-(benzo[d]thiazol-2-yl)phenyl) derivatives (), where a phenyl group replaces the thiazole. The dual heterocycle in the target may enhance aromatic stacking or hydrogen bonding in biological targets.
- ML277 () features a 4-methoxyphenyl-thiazole group, introducing methoxy-mediated solubility and electronic effects.
Piperidine vs. Piperazine Scaffolds
While the target compound uses a piperidine ring, piperazine derivatives () exhibit altered basicity and conformational flexibility. For example, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-[4-(aryl)piperazin-1-yl]acetamide derivatives () show that piperazine’s additional nitrogen may improve water solubility but reduce metabolic stability compared to piperidine .
Key Structural Analogs and Data
Table 2: Structural Analogs and Comparative Data
Preparation Methods
Synthesis of the Benzo[d]thiazole-Thiazole Core
The benzo[d]thiazole ring is synthesized via cyclization of 2-aminothiophenol with a carboxylic acid derivative. Subsequent thiazole ring formation involves coupling with α-haloketones under basic conditions.
Example reaction :
$$
\text{2-Aminothiophenol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH, EtOH}} \text{Benzo[d]thiazole-2-carboxylic acid}
$$
The intermediate is then reacted with 2-aminothiazole in the presence of N,N-dimethylformamide and potassium carbonate to form the bifunctional scaffold.
Piperidine Ring Functionalization
Piperidine-2-carboxylic acid is sulfonylated using methanesulfonyl chloride in dichloromethane with triethylamine as a base:
$$
\text{Piperidine-2-carboxylic acid} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Methylsulfonyl)piperidine-2-carboxylic acid}
$$
The product is isolated via aqueous workup and purified by recrystallization.
Amide Coupling
The final step involves coupling the benzo[d]thiazole-thiazole amine with the sulfonylated piperidine carboxylic acid using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide:
$$
\text{Amine intermediate} + \text{Acid intermediate} \xrightarrow{\text{HATU, DIEA}} \text{Target compound}
$$
The crude product is purified via column chromatography.
Optimization Strategies
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (cyclization) | Higher temperatures accelerate ring closure but risk decomposition. |
| Solvent | N,N-Dimethylformamide | Enhances solubility of polar intermediates. |
| Base | Potassium carbonate | Minimizes side reactions compared to stronger bases. |
| Catalyst Loading | 10–15 mol% HATU | Ensures complete amide bond formation. |
Yields improve significantly when reactions are conducted under nitrogen, reducing oxidative byproducts.
Purification Techniques
- Recrystallization : Used for sulfonylated piperidine intermediates (solvent: ethanol/water).
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) isolates the final compound.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis with Analogues
Structural modifications significantly influence synthetic complexity:
The absence of electron-withdrawing groups in the target compound simplifies purification compared to halogenated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
